molecular formula C21H27N3O2S2 B12136961 3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazo lidin-4-one

3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazo lidin-4-one

Cat. No.: B12136961
M. Wt: 417.6 g/mol
InChI Key: MZTVWPWFESWGHU-VLGSPTGOSA-N
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Description

3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a molecular formula of C19H25N3O2S3 . This compound is notable for its unique structure, which includes a thiazolidinone ring, a piperazine moiety, and a phenylmethylene group. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with a suitable aldehyde to form an intermediate, which is then reacted with a thiazolidinone derivative under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-4-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H27N3O2S2

Molecular Weight

417.6 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H27N3O2S2/c1-22-12-14-23(15-13-22)19(25)10-6-3-7-11-24-20(26)18(28-21(24)27)16-17-8-4-2-5-9-17/h2,4-5,8-9,16H,3,6-7,10-15H2,1H3/b18-16-

InChI Key

MZTVWPWFESWGHU-VLGSPTGOSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)CCCCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S

Canonical SMILES

CN1CCN(CC1)C(=O)CCCCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S

Origin of Product

United States

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